molecular formula C24H19FN2O B5985941 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide

2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide

Cat. No. B5985941
M. Wt: 370.4 g/mol
InChI Key: IYNMGXANNXPMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamide, also known as DBCO-PEG4-NHS ester, is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in chemical biology, bioconjugation, and drug delivery applications.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is based on its ability to react with primary amines in biomolecules. The NHS ester group in 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester reacts with primary amines to form stable amide bonds. This reaction is highly specific and occurs rapidly under mild conditions. This allows for efficient and specific bioconjugation.
Biochemical and Physiological Effects:
2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is a non-toxic compound that does not have any significant biochemical or physiological effects. However, the molecules attached to 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester can have significant effects on biological systems. For example, researchers can attach fluorescent molecules to 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester to study protein localization and dynamics.

Advantages and Limitations for Lab Experiments

2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester has several advantages for lab experiments. It is a highly specific and efficient bioconjugation reagent that can be used to attach a wide range of molecules to biomolecules. It is also non-toxic and does not have any significant biochemical or physiological effects. However, one limitation of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is that it requires the presence of primary amines in biomolecules for bioconjugation. This can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester in scientific research. One potential direction is the development of new bioconjugation strategies using 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester. Researchers can also explore the use of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester in drug delivery applications. Additionally, the use of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester in imaging and diagnostic applications is an area of active research. Overall, 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester is a versatile and useful compound that has significant potential for future scientific research.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester involves the reaction of 2-(2,4-dimethylphenyl)-4,5-dihydro-1H-imidazole with 3-fluoroaniline to form 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)imidazole. This intermediate is then reacted with 4-chloro-7-hydroxyquinoline to form the final product, 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester has a wide range of applications in scientific research. One of the primary uses of this compound is in bioconjugation. 2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)-4-quinolinecarboxamideS ester can be used to attach various molecules to proteins, peptides, and other biomolecules. This allows researchers to study the function and interactions of these molecules in biological systems.

properties

IUPAC Name

2-(2,4-dimethylphenyl)-N-(3-fluorophenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19FN2O/c1-15-10-11-19(16(2)12-15)23-14-21(20-8-3-4-9-22(20)27-23)24(28)26-18-7-5-6-17(25)13-18/h3-14H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNMGXANNXPMJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=CC=C4)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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